molecular formula C19H13NO4 B8181249 3,3'-(Pyridine-3,5-diyl)dibenzoic acid

3,3'-(Pyridine-3,5-diyl)dibenzoic acid

Cat. No.: B8181249
M. Wt: 319.3 g/mol
InChI Key: DMZIXVHACOAZQC-UHFFFAOYSA-N
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Description

3,3'-(Pyridine-3,5-diyl)dibenzoic acid (CAS 1429436-06-5) is a renowned N-heterocyclic aromatic dicarboxylic acid ligand highly valued in materials science for constructing advanced metal-organic frameworks (MOFs) and coordination polymers . Its molecular structure (C19H13NO4) features a central pyridine ring flanked by two benzoic acid groups, providing versatile coordination modes for binding metal ions . Researchers utilize this ligand to create porous coordination polymers with diverse architectures, as its flexibility and variable bonding can lead to structures with unique properties . For example, it has been successfully employed in synthesizing zinc-based coordination complexes, where it exhibits distinctive coordination behavior that contributes to the formation of multidimensional frameworks . These frameworks serve as foundational materials for applications in gas adsorption, catalysis, and sensor development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Please refer to the safety data sheet for proper handling and storage guidelines .

Properties

IUPAC Name

3-[5-(3-carboxyphenyl)pyridin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-18(22)14-5-1-3-12(7-14)16-9-17(11-20-10-16)13-4-2-6-15(8-13)19(23)24/h1-11H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZIXVHACOAZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CN=C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Pyridine-3,5-diyl)dibenzoic acid typically involves the reaction of pyridine-3,5-dicarboxylic acid with benzene derivatives under specific conditions. One common method is the hydrothermal synthesis, where metal(II) chloride precursors, pyridine-3,5-dicarboxylic acid, and various coligands (such as 1,10-phenanthroline, 2,2’-bipyridine, 2,2’-biimidazole, or pyridine) are used. The reaction is carried out in a sealed vessel at elevated temperatures, leading to the formation of coordination polymers .

Industrial Production Methods: Industrial production of 3,3’-(Pyridine-3,5-diyl)dibenzoic acid may involve similar hydrothermal methods, but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 3,3’-(Pyridine-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Coordination Polymers and Metal-Organic Frameworks

3,3'-(Pyridine-3,5-diyl)dibenzoic acid serves as an effective linker in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials have significant applications in catalysis, gas storage, and separation technologies.

Case Study: Synthesis of Coordination Polymers

  • Metal Ions Used: Cobalt(II) and Nickel(II)
  • Synthesis Method: The compound was utilized to create CPs through reactions involving metal salts under solvothermal conditions.
  • Results: The resulting CPs exhibited high thermal stability and porosity, making them suitable for gas adsorption applications .

Catalysis

The compound has been shown to enhance catalytic activities in various organic transformations. For instance, it has been employed in the Knoevenagel condensation reaction as a catalyst.

Case Study: Catalytic Activity

  • Catalyst Used: A 3D MOF synthesized with 3,3'-(Pyridine-3,5-diyl)dibenzoic acid and copper(II) ions.
  • Performance: The catalyst demonstrated excellent activity with product yields reaching up to 99%, showcasing its potential for industrial applications .

Drug Delivery Systems

Research indicates potential applications of this compound in drug delivery systems due to its ability to form stable complexes with various drugs.

Case Study: Drug Delivery Research

  • Focus: Investigating the binding affinity of 3,3'-(Pyridine-3,5-diyl)dibenzoic acid with pharmaceutical compounds.
  • Findings: The compound's coordination properties facilitate controlled release mechanisms for drugs, improving therapeutic efficacy.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Coordination PolymersUsed as a linker for forming CPs and MOFsHigh thermal stability; suitable for gas storage
CatalysisActs as a catalyst in organic reactionsYields up to 99% in Knoevenagel condensation
Drug Delivery SystemsForms stable complexes with drugs for enhanced deliveryImproved controlled release mechanisms

Mechanism of Action

The mechanism by which 3,3’-(Pyridine-3,5-diyl)dibenzoic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups and the nitrogen atom in the pyridine ring can form coordination bonds with metal ions, leading to the formation of stable complexes. These complexes can then participate in various catalytic or structural functions, depending on the metal ion and the overall structure of the complex .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Dicarboxylic Acid Ligands

Compound Substituent Positions Coordination Modes Topology Surface Area (m²/g) Key Applications
3,3'-(Pyridine-3,5-diyl)dibenzoic acid 3,3' μ₂-η², μ₃-η² hcb, sql 300–600 Photoluminescence
4,4'-(Pyridine-3,5-diyl)dibenzoic acid 4,4' μ₄-η², μ₃-η² tfk, 3,5L66 700–1,200 Catalysis
H₃BTC 1,3,5 μ₃-η², μ₄-η² tbo 1,500–2,000 CO₂ Capture
3,3'-(Pyrazine-2,5-diyl)dibenzoic acid 3,3' μ₂-η², μ₄-η² pcu 400–800 Gas Adsorption

Table 2: Catalytic Performance in Knoevenagel Condensation

Catalyst Substrate Scope Yield (%) Recyclability Reference
Cu(II)-MOF (3,3'-derivative) Aromatic aldehydes 70–85 3 cycles
Cu(II)-MOF (4,4'-H₂pdba) Aliphatic/aromatic 85–99 5 cycles
HKUST-1 (H₃BTC) Aromatic aldehydes 60–75 2 cycles

Key Research Findings

  • Photoluminescence : Zn(II) and Cd(II) CPs of 3,3'-(pyridine-3,5-diyl)dibenzoic acid emit blue light (λₑₘ = 450–470 nm), with quantum yields of 15–20%, making them candidates for optical materials .
  • Thermal Stability : The ligand’s decomposition temperature exceeds 300°C, outperforming H₃BTC-based frameworks (<240°C) .

Biological Activity

3,3'-(Pyridine-3,5-diyl)dibenzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3,3'-(Pyridine-3,5-diyl)dibenzoic acid includes two benzoic acid moieties connected by a pyridine ring. This structural configuration is believed to influence its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives of 3,3'-(Pyridine-3,5-diyl)dibenzoic acid. Notably, a related compound (21d) demonstrated significant in vitro antibacterial activity against various Gram-positive bacteria, comparable to established antibiotics like linezolid. The study indicated that this compound exhibited concentration-dependent bacteriostatic effects and had a prolonged impact on bacterial growth dynamics .

Table 1: Antibacterial Activity of Compound 21d Against Gram-Positive Bacteria

Bacterial StrainMIC (μg/ml)Inhibition Type
Streptococcus pneumoniae0.5Bacteriostatic
Enterococcus faecalis1.0Bacteriostatic
Staphylococcus aureus0.25Bacteriostatic

The mechanism by which 3,3'-(Pyridine-3,5-diyl)dibenzoic acid exerts its antibacterial effects involves interaction with bacterial cell components. Molecular docking studies suggest that the compound may bind to key enzymes involved in cell wall synthesis or disrupt membrane integrity. This binding affinity is attributed to the presence of the pyridine ring, which facilitates hydrogen bonding with target sites .

Study on Biofilm Inhibition

A significant aspect of bacterial infections is biofilm formation, which contributes to antibiotic resistance. In a recent study, compound 21d was evaluated for its ability to inhibit biofilm formation in S. pneumoniae. The results indicated that at sub-MIC concentrations, the compound effectively reduced biofilm biomass in a dose-dependent manner .

Figure 1: Inhibition of Biofilm Formation by Compound 21d

Biofilm Formation Inhibition (Note: Placeholder for actual data visualization)

Q & A

Q. Purity Optimization :

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Employ Soxhlet extraction for residual metal catalyst removal.
  • Use spectroscopic validation (¹H/¹³C NMR, FTIR) to confirm structural integrity .

What spectroscopic techniques are critical for characterizing the structural integrity of 3,3'-(pyridine-3,5-diyl)dibenzoic acid?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm, carboxylic acid protons at δ 12–14 ppm) and carbon backbone integrity .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at ~2500–3000 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolve crystal packing and ligand geometry in metal-organic frameworks (MOFs) or coordination polymers .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

Q. Table 1: Key Spectroscopic Data

TechniqueObserved FeaturesReference
¹H NMR (DMSO-d6)δ 8.79 (pyridine-H), δ 13.1 (COOH)
FTIR1686 cm⁻¹ (C=O), 1274 cm⁻¹ (C-O)
XRDMonoclinic system, P2₁/c space group

How does 3,3'-(pyridine-3,5-diyl)dibenzoic acid function as a ligand in coordination chemistry?

Answer:
The compound acts as a polydentate ligand due to its pyridine nitrogen and carboxylate oxygen atoms, enabling diverse coordination modes:

  • Bridging Ligand : Connects metal nodes in MOFs via µ₂ or µ₃ bonding, forming 1D chains or 3D networks .
  • pH-Dependent Behavior : Carboxylic acid groups deprotonate in basic conditions, favoring coordination with transition metals (e.g., Co²⁺, Ni²⁺) .
  • Magnetic Tuning : In Ni(II) complexes, weak antiferromagnetic interactions (J = -2.1 cm⁻¹) are observed, contrasting with Co(II) complexes showing spin-crossover behavior .

Experimental Design Tip :
Optimize solvent systems (e.g., DMF/H₂O mixtures) and reaction temperatures (80–120°C) to control crystallinity and dimensionality of coordination polymers .

What are the contradictions in reported catalytic efficiencies of MOFs incorporating this ligand, and how can they be resolved?

Answer:
Discrepancies arise from variations in:

  • Active Site Accessibility : Pore size differences (e.g., 1 nm vs. 0.8 nm) due to synthetic conditions .
  • Ligand Protonation : Carboxylic acid groups may remain protonated in acidic MOF syntheses, reducing metal-binding capacity .

Q. Resolution Strategies :

  • Perform BET surface area analysis to correlate porosity with catalytic activity.
  • Use X-ray photoelectron spectroscopy (XPS) to verify ligand deprotonation states .

What advanced applications exist for this compound in materials science?

Answer:

  • Gas Adsorption : MOFs with this ligand show CO₂ uptake of 2.5 mmol/g at 1 bar, attributed to Lewis basic pyridine sites .
  • Photocatalysis : Ni(II) complexes exhibit UV-Vis absorption bands at 350–400 nm, enabling dye degradation under visible light .
  • Magnetism : Co(II) frameworks display slow magnetic relaxation, suggesting single-molecule magnet (SMM) potential .

Q. Table 2: MOF Performance Metrics

ApplicationMetricReference
CO₂ Adsorption2.5 mmol/g at 298 K, 1 bar
Dye Degradation90% MB removal in 2 hours

How can computational methods (e.g., DFT) complement experimental data for this compound?

Answer:

  • Electronic Structure : DFT calculations predict HOMO-LUMO gaps (~3.2 eV) consistent with UV-Vis spectra .
  • MOF Stability : Simulated thermal gravimetric analysis (TGA) aligns with experimental decomposition thresholds (240°C) .
  • Magnetic Coupling : Exchange interaction parameters (J) derived from broken-symmetry DFT match SQUID magnetometry data .

Methodological Note :
Use Gaussian09 with B3LYP functional and LANL2DZ basis sets for metal-ligand interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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